molecular formula C8H10N2O3 B8280044 Maleimidoethylacetamide

Maleimidoethylacetamide

Cat. No.: B8280044
M. Wt: 182.18 g/mol
InChI Key: QDUKVSNPHDMVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maleimidoethylacetamide is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrroline ring, which is a five-membered lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maleimidoethylacetamide typically involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrroline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Maleimidoethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Maleimidoethylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Maleimidoethylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile
  • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl chloride

Uniqueness

Compared to similar compounds, Maleimidoethylacetamide is unique due to its specific structural features and chemical properties. The presence of the pyrroline ring and the propionamide group imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)butanamide

InChI

InChI=1S/C8H10N2O3/c9-6(11)2-1-5-10-7(12)3-4-8(10)13/h3-4H,1-2,5H2,(H2,9,11)

InChI Key

QDUKVSNPHDMVTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(=O)N

Origin of Product

United States

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